[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol
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Overview
Description
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol: is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a cyclobutyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol typically involves the introduction of fluorine atoms into the cyclobutyl ring. One common method includes the use of trifluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may utilize flow chemistry techniques, which offer greater control over reaction conditions and scalability. The use of microfluidic reactors allows for precise introduction of reagents and efficient heat management, resulting in higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutyl compounds.
Scientific Research Applications
Chemistry: In chemistry, [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its fluorinated nature can improve the bioavailability and metabolic stability of biologically active molecules .
Medicine: In medicine, this compound is explored for its potential use in drug development. Fluorinated compounds are known to exhibit enhanced pharmacokinetic properties, making them valuable in the design of new therapeutic agents .
Industry: The compound finds applications in the agrochemical industry, where it is used to develop pesticides and herbicides with improved efficacy and environmental stability .
Mechanism of Action
The mechanism of action of [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also influence metabolic pathways by inhibiting key enzymes involved in the biosynthesis of essential biomolecules .
Comparison with Similar Compounds
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride: Another fluorinated cyclobutyl compound with similar structural features.
Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group, known for their stability and lipophilicity.
Uniqueness: [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol stands out due to its combination of fluoro and trifluoromethyl groups, which confer unique chemical properties. These features enhance its stability, lipophilicity, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H8F4O |
---|---|
Molecular Weight |
172.12 g/mol |
IUPAC Name |
[3-fluoro-1-(trifluoromethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C6H8F4O/c7-4-1-5(2-4,3-11)6(8,9)10/h4,11H,1-3H2 |
InChI Key |
WTCNCYNNJYPTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CO)C(F)(F)F)F |
Origin of Product |
United States |
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